![molecular formula C20H23N5O2 B2696339 1,7-dimethyl-9-(3-methylphenyl)-3-prop-2-enyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione CAS No. 847378-17-0](/img/structure/B2696339.png)
1,7-dimethyl-9-(3-methylphenyl)-3-prop-2-enyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, starting with the formation of the purine core, followed by various substitutions to add the different functional groups. The exact methods would depend on the specific reagents and conditions used .Molecular Structure Analysis
The molecular structure of this compound would be based on the purine core, with various substitutions at different positions. These substitutions include methyl groups, a phenyl group, and a prop-2-enyl group .Chemical Reactions Analysis
As a purine derivative, this compound could potentially participate in a variety of chemical reactions. The exact reactions would depend on the specific conditions and reagents used .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure and the functional groups present. These could include its solubility in various solvents, its melting and boiling points, and its reactivity with different reagents .Aplicaciones Científicas De Investigación
Crystallography and Molecular Interactions
- Molecular Structure Analysis : Research on similar purine derivatives, such as those in the pyrido[2,3-d]pyrimidine family, has revealed intricate details about their molecular structures, including hydrogen bonding patterns and pi-pi stacking interactions. These studies are crucial for understanding the molecular basis of their potential biological activities or material properties (Trilleras et al., 2009).
Synthetic Chemistry and Drug Design
- Synthesis of Purinediones : Similar compounds have been synthesized through various chemical reactions, offering pathways to potentially bioactive molecules or materials with unique properties. The synthetic methodologies can contribute to the design and development of new drugs or materials with specific functions (imo et al., 1995).
Material Science and Optical Applications
- Nonlinear Optical Properties : Some derivatives exhibit significant nonlinear optical (NLO) properties, suggesting potential applications in NLO device fabrications. These findings underscore the importance of purine derivatives in developing materials for optical technologies (Mohan et al., 2020).
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
1,7-dimethyl-9-(3-methylphenyl)-3-prop-2-enyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N5O2/c1-5-9-23-18(26)16-17(22(4)20(23)27)21-19-24(11-14(3)12-25(16)19)15-8-6-7-13(2)10-15/h5-8,10,14H,1,9,11-12H2,2-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ADDLJDFMFJLSJT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(C2=NC3=C(N2C1)C(=O)N(C(=O)N3C)CC=C)C4=CC=CC(=C4)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(5-methyl-2-phenyloxazolo[5,4-b]pyridin-6-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2696256.png)
![2-Chloro-5-[3-(ethoxymethyl)pyrrolidine-1-carbonyl]-3-fluoropyridine](/img/structure/B2696257.png)
![3-{2-[4-(2-fluorophenyl)piperazin-1-yl]-2-oxoethyl}-8-methyl-3,5-dihydro-4H-pyrimido[5,4-b]indol-4-one](/img/structure/B2696259.png)
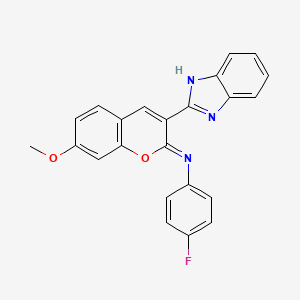

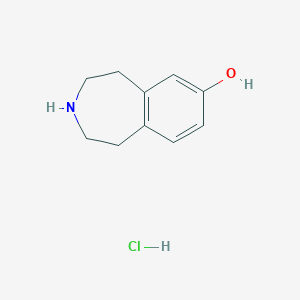
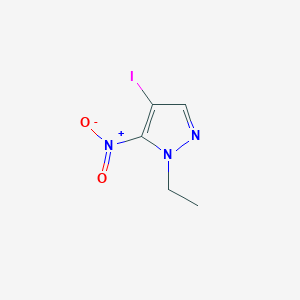
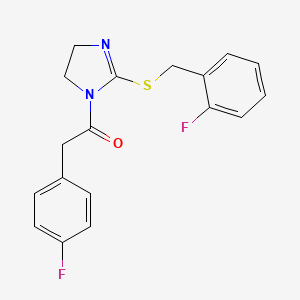
![4-[3-(Pyridin-2-yloxymethyl)pyrrolidin-1-yl]pyridine-2-carboxamide](/img/structure/B2696269.png)

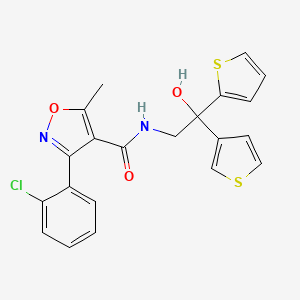
![6-(4-Chlorophenyl)-2-[1-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl]pyridazin-3-one](/img/structure/B2696274.png)
![2-(3-chlorophenyl)-4-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]phthalazin-1(2H)-one](/img/structure/B2696275.png)
